Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate

描述

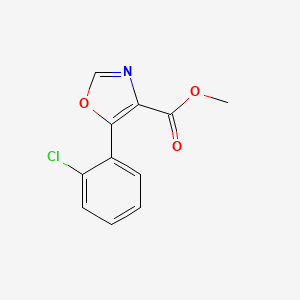

Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate (CAS 89204-91-1) is a heterocyclic compound featuring an oxazole core substituted at the 5-position with a 2-chlorophenyl group and at the 4-position with a methyl ester (Figure 1). This compound is primarily utilized in industrial research, particularly in pharmaceutical and agrochemical intermediate synthesis . Its molecular formula is C₁₁H₈ClNO₃, with a molecular weight of 237.64 g/mol (calculated). The 2-chlorophenyl substituent introduces steric and electronic effects that influence reactivity and molecular interactions, making it a valuable scaffold for derivatization .

属性

IUPAC Name |

methyl 5-(2-chlorophenyl)-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO3/c1-15-11(14)9-10(16-6-13-9)7-4-2-3-5-8(7)12/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPVGROBAFGODPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(OC=N1)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20535001 | |

| Record name | Methyl 5-(2-chlorophenyl)-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20535001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89204-91-1 | |

| Record name | Methyl 5-(2-chlorophenyl)-4-oxazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89204-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-(2-chlorophenyl)-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20535001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Cyclization of 2-Chlorophenyl-Substituted Precursors

Starting Materials: 2-chlorophenyl-substituted α-haloketones or α-bromoacetophenones can be reacted with methyl glycinate or related amides to form intermediates.

Cyclization Conditions: Use of dehydrating agents such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) under reflux promotes ring closure to the oxazole.

Solvents and Bases: Dichloromethane or toluene are common solvents; bases like triethylamine facilitate the initial amide formation step.

Purification: Column chromatography or recrystallization yields the pure methyl ester oxazole.

Ruthenium(II)-Catalyzed C-O Cyclization

Catalyst System: [RuCl₂(p-cymene)]₂ with AgSbF₆ and Cu(OAc)₂·H₂O in 1,2-dichloroethane (DCE) solvent at 90 °C under air.

Substrate: N-vinylbenzamides bearing the 2-chlorophenyl group.

Outcome: Efficient formation of the oxazole ring with methyl ester functionality, suitable for preparing this compound analogs.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dichloromethane, toluene, DCE | Solvent polarity affects yield and purity |

| Temperature | Reflux (80–120 °C) or 90 °C (metal-catalyzed) | Controlled heating for cyclization |

| Catalyst | POCl₃, PPA, or Ru(II) complex | Choice depends on method |

| Base | Triethylamine or none (acidic cyclization) | Base used in amide formation step |

| Reaction Time | 6–12 hours | Monitored by TLC or NMR |

| Purification | Column chromatography, recrystallization | Ensures high purity |

Characterization of the Synthesized Compound

-

- Molecular ion peak consistent with the expected molecular weight of this compound.

-

- Confirms the molecular structure and substitution pattern when crystals are available.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| α-Haloketone-Amide Cyclization | 2-chlorophenyl α-haloketone, methyl glycinate | POCl₃ or PPA, triethylamine | Reflux in DCM or toluene | 60–80 | Straightforward, scalable | Requires careful control of conditions |

| Ru(II)-Catalyzed C-O Cyclization | N-vinylbenzamide with 2-chlorophenyl substituent | [RuCl₂(p-cymene)]₂, AgSbF₆, Cu(OAc)₂·H₂O | 90 °C, DCE, air atmosphere | 70–85 | Mild conditions, high selectivity | Catalyst cost, substrate scope limitations |

| Iodine-Promoted Cycloaddition | α-methylenyl isocyanides, methyl ketones | Iodine | Room temp to reflux | Variable | Metal-free, simple setup | Limited substrate scope |

Research Findings and Notes

The choice of synthetic route depends on availability of starting materials and desired scale.

Transition metal catalysis offers milder reaction conditions and often better selectivity but may involve higher cost and catalyst handling.

Classical cyclization methods remain valuable for large-scale synthesis due to simplicity and cost-effectiveness.

Purity and yield optimization require fine-tuning of solvent, temperature, and reaction time.

Characterization techniques such as NMR, IR, and X-ray crystallography are essential for confirming the structure and substitution pattern.

化学反应分析

Types of Reactions

Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Cycloaddition Reactions: The compound can undergo cycloaddition reactions with other unsaturated compounds to form larger ring systems.

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reaction conditions vary depending on the desired transformation but often involve specific temperature and solvent choices .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation can lead to the formation of oxazole-4-carboxylic acid derivatives .

科学研究应用

Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate has several scientific research applications, including:

Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting microbial infections and cancer.

Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.

Biological Studies: Researchers use this compound to study the biological activities of oxazole derivatives, including their antimicrobial and anticancer properties.

作用机制

The mechanism of action of Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to antimicrobial effects . The exact molecular pathways depend on the specific biological context and the nature of the target .

相似化合物的比较

Substituent Variations and Molecular Properties

The structural analogues of this compound differ primarily in the substituents on the oxazole ring (Table 1). Key variations include halogen type, substituent position, and additional functional groups.

Table 1: Structural Analogues of Methyl 5-(2-Chlorophenyl)oxazole-4-carboxylate

| Compound Name | Substituent (Position) | CAS Number | Molecular Weight (g/mol) |

|---|---|---|---|

| Methyl 5-(3-chlorophenyl)oxazole-4-carboxylate | 3-chlorophenyl (C-5) | 89204-92-2 | 237.64 |

| Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate | 4-fluorophenyl (C-5) | 89204-90-0 | 221.19 |

| Methyl 5-(2,4-dimethoxyphenyl)oxazole-4-carboxylate | 2,4-dimethoxyphenyl (C-5) | N/A | 263.25 |

| Methyl 5-methyl-2-phenyloxazole-4-carboxylate | Methyl (C-5), phenyl (C-2) | 100063-41-0 | 217.22 |

Key Observations :

- Methoxy vs. Halogen : The 2,4-dimethoxyphenyl variant () replaces halogens with methoxy groups, enhancing electron-donating properties and possibly improving solubility in polar solvents .

- Steric Considerations : The 3-chlorophenyl isomer (CAS 89204-92-2) may exhibit different steric hindrance compared to the 2-chlorophenyl derivative, affecting binding in biological systems .

Key Observations :

- The synthesis of the 2,4-dimethoxyphenyl analogue () achieved a 72% yield using carbodiimide (CDI)-mediated coupling, suggesting efficient activation of carboxylic acid intermediates .

- Lower yields (e.g., 56% for cyanomethyl derivatives in ) may arise from steric challenges during esterification or cyclization steps .

Physicochemical Properties

Table 3: Physicochemical Data

Key Observations :

Structural and Crystallographic Analysis

- Software Tools : SHELX () and Mercury () are widely used for crystallographic refinement and visualization. For example, HMBC correlations in macrooxazole A confirmed substituent positions (C-5 hydroxyethyl and C-2 hydroxybenzyl) .

- Impact of Substituents : The 2-chlorophenyl group in the target compound likely induces torsional strain, affecting molecular packing compared to less bulky substituents .

生物活性

Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article aims to summarize the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an oxazole ring, which is a five-membered heterocyclic compound containing nitrogen and oxygen atoms. The presence of the 2-chlorophenyl group enhances its structural complexity and may influence its biological properties. Its molecular formula is , with a molecular weight of approximately 237.64 g/mol.

The specific biochemical pathways affected by this compound remain largely unknown. However, preliminary studies suggest that the compound interacts with various molecular targets, potentially inhibiting microbial growth or inducing apoptosis in cancer cells. The chlorinated aromatic structure may enhance its binding affinity to certain enzymes or receptors, leading to modifications in cellular processes.

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity against various bacteria and fungi. Some studies indicate that oxazole derivatives can interfere with biofilm formation in pathogens like Staphylococcus aureus, suggesting potential applications in treating infections.

Anticancer Activity

Research has shown that this compound exhibits cytotoxic effects against cancer cell lines. For example, it has been tested against human adenocarcinoma-derived cell lines (e.g., colon LoVo, ovary SK-OV-3, breast MCF-7). The results indicated dose-dependent cytotoxic activity, with some derivatives demonstrating significant inhibition of cell viability at higher concentrations .

Cytotoxicity Assays

In vitro assays have demonstrated that the compound's cytotoxicity varies with concentration and exposure time. For instance, treatments at concentrations of 200 µM and 400 µM resulted in decreased cell viability rates below 50% for several derivatives tested against colon cancer cells. Notably, the presence of chlorine on the phenyl ring was associated with enhanced anticancer effects compared to fluorinated analogs .

| Compound | Cell Line | Concentration (µM) | Cell Viability (%) |

|---|---|---|---|

| This compound | LoVo (colon) | 200 | <50 |

| This compound | LoVo (colon) | 400 | <50 |

常见问题

Q. What are the common synthetic routes for Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate?

The synthesis typically involves cyclization of precursors such as 2-chlorobenzoyl chloride with glycine methyl ester in the presence of a base (e.g., triethylamine), followed by treatment with phosphorus oxychloride (POCl₃) to form the oxazole ring . Alternative methods include one-pot multicomponent reactions using microwave-assisted heating to improve yield and purity. Reaction optimization often focuses on solvent selection (e.g., toluene or dichloromethane) and catalyst choice (e.g., p-toluenesulfonic acid) to minimize side products .

Q. How is the molecular structure of this compound characterized?

X-ray crystallography is the gold standard for structural elucidation. Tools like SHELX (for refinement) and ORTEP-3 (for visualization) are used to resolve bond lengths, angles, and anisotropic displacement parameters . Spectroscopic methods include:

Q. What are the typical chemical reactions involving this compound?

Key reactions include:

- Hydrolysis : Conversion of the ester group to carboxylic acid using LiOH in THF/MeOH .

- Electrophilic Substitution : Halogenation or nitration at the oxazole ring’s 2-position, guided by directing effects of substituents .

- Reduction : Catalytic hydrogenation (e.g., Pd/C) to saturate the oxazole ring, yielding dihydro derivatives .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structural refinement?

Discrepancies in thermal parameters or bond lengths may arise from disordered solvent molecules or twinning. Use SHELXL ’s restraints (e.g., SIMU, DELU) to model disorder, and validate refinement with Mercury CSD ’s geometry analysis tools. For twinned data, WinGX ’s integration with SHELXD enables dual-space recycling to improve phase solutions .

Q. How does the 2-chlorophenyl substituent influence biological activity compared to fluorophenyl or methylphenyl analogs?

The electron-withdrawing chloro group enhances metabolic stability but may reduce solubility. SAR studies show that:

- 2-Chlorophenyl : Increases binding affinity to kinase targets (e.g., EGFR) due to hydrophobic interactions.

- 4-Fluorophenyl : Improves bioavailability via enhanced solubility but reduces target selectivity.

- 4-Methylphenyl : Balances lipophilicity and steric effects, often optimizing IC₅₀ values in enzyme assays .

Q. What methodologies are effective for analyzing intermolecular interactions in crystal packing?

Mercury CSD ’s Materials Module enables graph-set analysis of hydrogen-bonding motifs (e.g., R₂²(8) rings) and π-π stacking interactions. Compare packing similarity indices with structurally related compounds (e.g., Methyl 2-(4-chlorophenyl)oxazole derivatives) to identify conserved supramolecular motifs .

Q. How can reaction conditions be optimized for large-scale synthesis while minimizing byproducts?

Employ Design of Experiments (DoE) to screen variables:

- Temperature : Higher temperatures (>100°C) accelerate cyclization but risk decomposition.

- Solvent : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity.

- Catalyst Loading : Reduce Pd/C to 0.5 mol% in hydrogenation steps to lower costs .

Validate purity via HPLC-MS with a C18 column (acetonitrile/water gradient) .

Q. What strategies address contradictions in reported biological activity data?

Discrepancies may arise from assay variability (e.g., cell line specificity) or compound purity. Standardize protocols by:

- Using ≥95% pure compound (validated by NMR/HPLC).

- Replicating assays across multiple models (e.g., MCF-7 vs. HeLa cells).

- Applying molecular docking (e.g., AutoDock Vina) to confirm target binding poses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。